3-Bromo-2-nitrophenol

Catalog No.
S690290
CAS No.
76361-99-4
M.F
C6H4BrNO3
M. Wt
218 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-nitrophenol

CAS Number

76361-99-4

Product Name

3-Bromo-2-nitrophenol

IUPAC Name

3-bromo-2-nitrophenol

Molecular Formula

C6H4BrNO3

Molecular Weight

218 g/mol

InChI

InChI=1S/C6H4BrNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H

InChI Key

AUORDBJGOHYGKR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])O

3-Bromo-2-nitrophenol is a chemical compound with the molecular formula C₆H₄BrNO₃ and a CAS number of 76361-99-4. This compound features both bromine and nitro functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and environmental science. The presence of these groups makes it a valuable intermediate in organic synthesis and a compound of interest for biological activity studies.

The compound has a molecular weight of approximately 218.00 g/mol, and its structure includes a phenolic hydroxyl group, which enhances its solubility in polar solvents. Due to its unique structure, 3-Bromo-2-nitrophenol exhibits distinct chemical properties that differentiate it from other similar compounds.

Due to the presence of its reactive functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, leading to the formation of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's properties and reactivity.
  • Esterification: The hydroxyl group can participate in esterification reactions, forming esters with carboxylic acids.

These reactions highlight the compound's versatility in organic chemistry.

3-Bromo-2-nitrophenol has been studied for its biological activity, particularly its antimicrobial properties. It has shown effectiveness in maintaining water quality by inhibiting microbial growth, making it useful in water treatment applications . Additionally, it may interact with various enzymes due to its reactive nature, potentially influencing biochemical pathways. The compound is also classified as harmful if swallowed or if it comes into contact with skin, indicating that safety precautions are necessary when handling it .

There are several methods for synthesizing 3-Bromo-2-nitrophenol:

  • Direct Bromination: This method involves the bromination of 2-nitrophenol using bromine in a suitable solvent such as acetic acid. The reaction typically occurs at the meta position relative to the hydroxyl group due to the electron-withdrawing effect of the nitro group.
  • Nitration followed by Bromination: Another approach is to first nitrate phenol to form 2-nitrophenol and then brominate it using bromine or a brominating agent.

These synthesis methods allow for the production of 3-Bromo-2-nitrophenol in laboratory settings.

3-Bromo-2-nitrophenol has various applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Water Treatment: Its antimicrobial properties make it suitable for use in water treatment processes to control microbial populations.
  • Research: The compound is utilized in biochemical research to study enzyme interactions and reaction mechanisms.

Studies on the interactions of 3-Bromo-2-nitrophenol with biological systems have indicated that it can inhibit certain enzymes involved in metabolic processes. Its ability to act as a substrate or inhibitor for various enzymes makes it a valuable tool for understanding biochemical pathways. Furthermore, its interactions with cellular components suggest potential therapeutic applications, although further research is needed to fully elucidate these effects.

Several compounds share structural similarities with 3-Bromo-2-nitrophenol. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
4-Bromo-2-nitrophenol24364Bromine at para position; different reactivity
4-Bromo-1-methoxy-2-nitrobenzene33696Contains a methoxy group; alters solubility
4-Bromo-5-methyl-2-nitrophenol182500-28-3Methyl group addition affects steric hindrance

These compounds exhibit variations in their reactivity and biological activity due to differences in their substituents and positions on the aromatic ring.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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